2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is an organic compound that features a pyrazole ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylacetic acid. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with phenylacetic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .
Scientific Research Applications
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)phenylboronic acid
- 4-(1H-pyrazol-4-yl)phenylmethanol
Uniqueness
2-(4-(1H-pyrazol-4-yl)phenyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[4-(1H-pyrazol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)5-8-1-3-9(4-2-8)10-6-12-13-7-10/h1-4,6-7H,5H2,(H,12,13)(H,14,15) |
InChI Key |
MVHDBERVNBGHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.